

# GSK9311 Solubility Data and Formulation Options

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: GSK9311**

Cat. No.: S529519

[Get Quote](#)

The table below summarizes the available quantitative data on **GSK9311** solubility and stock solution preparation, compiled from supplier information [1] [2] [3].

| Property / Parameter               | Value        | Condition / Note                            | Source  |
|------------------------------------|--------------|---------------------------------------------|---------|
| <b>Molecular Weight</b>            | 437.53 g/mol |                                             | [1] [2] |
| <b>Solubility in DMSO</b>          | 10-30 mg/mL  | 22.85 - 68.57 mM; stock solution            | [1] [2] |
| <b>Solubility in Water</b>         | <1 mg/mL     | Practically insoluble                       | [1]     |
| <b>Solubility in Ethanol</b>       | <1 mg/mL     | Practically insoluble                       | [1]     |
| <b>Solubility in Saline/PEG300</b> | ≥ 2.5 mg/mL  | Saturation unknown; for <i>in vivo</i> work | [1]     |

## Experimental Protocols

### Protocol 1: Preparing a Saline/PEG300/Tween 80 Working Formulation

This protocol is adapted directly from supplier recommendations for creating a working solution suitable for *in vivo* studies [1].

## 1. Materials

- **GSK9311** powder
- Anhydrous DMSO
- PEG 300
- Tween 80
- Saline (0.9% sodium chloride in ddH<sub>2</sub>O)

**2. Preparation Steps** The following diagram outlines the sequential preparation workflow:



Click to download full resolution via product page

- **Prepare DMSO Stock Solution:** First, dissolve **GSK9311** in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This stock should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles [1] [2].
- **Prepare Working Solution:** Sequentially add co-solvents as shown in the workflow. It is crucial to add the components in the specified order (DMSO → PEG300 → Tween 80 → Saline) and ensure the solution is clear and mixed thoroughly after each addition to prevent precipitation [1].

### 3. Quality Control

- Visually inspect the final solution to ensure it is clear and free of particulate matter.
- The stability of the final formulation under various storage conditions should be determined empirically.

## Protocol 2: Alternative Formulation with SBE- $\beta$ -CD

For compounds that are poorly soluble, SBE- $\beta$ -CD (sulfobutyl ether beta-cyclodextrin) can be used as a solubility-enhancing agent. The protocol is similar, substituting the SBE- $\beta$ -CD solution for the PEG300/Tween 80 mixture [1].

- **Preparation of 20% SBE- $\beta$ -CD in Saline:** Dissolve 2 g of SBE- $\beta$ -CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for up to one week [1].
- **Working Solution:** Add 100  $\mu$ L of the DMSO stock solution (25 mg/mL) to 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline. Mix evenly until the solution is clear [1].

## Background & Handling of GSK9311

**Chemical Profile & Use** **GSK9311** (CAS 1923851-49-3) is a benzimidazolone-based compound that acts as a highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain [1]. It is widely characterized as a **less active analog** of the potent inhibitor GSK6853 and is primarily used as a **negative control** in experiments designed to validate the on-target effects of its active counterpart [2] [3]. Its use helps confirm that observed phenotypic effects are due to specific BRPF1 bromodomain inhibition and not off-target activities.

**Critical Experimental Considerations** The following diagram summarizes the key decision points for using **GSK9311** effectively in your research:



Click to download full resolution via product page

- **Use as a Negative Control:** Always include **GSK9311** in parallel with the active probe GSK6853. A lack of effect with **GSK9311**, contrasted with a clear phenotype from GSK6853, strengthens the conclusion that the effect is due to on-target BRPF1 inhibition [2] [3].
- **Concentration Guidance:** While its cellular IC<sub>50</sub> is around 3.7 μM, it is recommended to use **GSK9311** at concentrations **no higher than 1 μM** in cell-based assays to minimize the risk of off-target effects, as it exhibits relatively weak activity in other unrelated assays [1].
- **Handling and Storage:**
  - **Storage:** The powder should be stored at -20°C. Solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1] [2].
  - **Stability:** The stability of **GSK9311** in the final saline/PEG300 formulation has not been fully defined. It is advisable to use the prepared working solution promptly and not store it for extended periods.

## Key Takeaways for Researchers

- **Formulation Strategy:** **GSK9311** requires a multi-solvent approach for *in vivo* studies due to poor aqueous solubility. The Saline/PEG300/Tween 80 protocol is a standard, well-tolerated method for administering such compounds [1].

- **Critical Control Role:** Its primary value lies in its use as a negative control. Proper experimental design mandates its inclusion to attribute phenotypic effects specifically to BRPF1 bromodomain inhibition [2] [3].
- **Concentration Awareness:** Adhering to the recommended concentration of  $\leq 1 \mu\text{M}$  in cellular assays is crucial for maintaining assay specificity and interpreting results correctly [1].

I hope these detailed application notes assist in your research planning and experimental execution.

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. | Epigenetic Reader Domain | CAS 1923851-49-3 | Buy... GSK 9311 [[invivochem.com](http://invivochem.com)]
2. | Epigenetic Reader Domain | TargetMol GSK 9311 [[targetmol.com](http://targetmol.com)]
3. = 98 HPLC 1923851-49-3 GSK 9311 [[sigmaaldrich.com](http://sigmaaldrich.com)]

To cite this document: Smolecule. [GSK9311 Solubility Data and Formulation Options]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-solubility-in-saline-peg300>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com